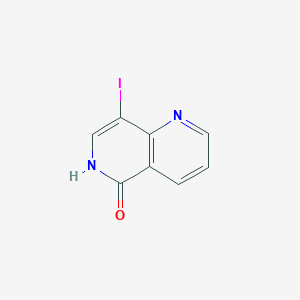

8-iodo-1,6-naphthyridin-5(6H)-one

Description

Significance of Nitrogen Heterocycles in Chemical Research

Nitrogen-containing heterocycles are a cornerstone of modern organic and medicinal chemistry, representing a class of compounds with profound importance. wisdomlib.org Their structural motifs are fundamental to a vast array of natural products, including vitamins, alkaloids, and antibiotics. nih.gov In the realm of pharmaceuticals, the prevalence of these scaffolds is remarkable; an analysis of drugs approved by the U.S. Food and Drug Administration (FDA) shows that approximately 59% of small-molecule drugs feature a nitrogen heterocycle. openmedicinalchemistryjournal.commsesupplies.com This widespread use is attributed to their unique chemical properties, such as stability and the capacity of nitrogen atoms to form crucial hydrogen bonds with biological targets like DNA and proteins. nih.gov

Beyond medicine, the applications of nitrogen heterocycles are extensive, spanning agrochemicals, polymers, and dyes. openmedicinalchemistryjournal.com They are integral to over 70% of modern crop protection agents. msesupplies.com Furthermore, their utility as ligands in catalysis, particularly in forming transition metal complexes for reactions like C-C bond formation, highlights their versatility as building blocks in synthetic chemistry. msesupplies.com The ability to modify these scaffolds allows for the fine-tuning of properties such as solubility, lipophilicity, and polarity, making them indispensable tools in drug discovery and materials science. nih.gov

Overview of Naphthyridinone Architectures and Isomers

Naphthyridines, also known as diazanaphthalenes, are bicyclic heterocyclic compounds composed of two fused pyridine (B92270) rings. This arrangement gives rise to six distinct structural isomers, differentiated by the position of the two nitrogen atoms within the fused ring system. researchgate.netmdpi.com These isomers are categorized into two main groups: 1,X-naphthyridines (where X can be 5, 6, 7, or 8) and 2,X-naphthyridines (where X can be 6 or 7). mdpi.com

The introduction of a carbonyl group into the naphthyridine framework creates a naphthyridinone scaffold. These architectures retain the core bicyclic structure but feature a lactam (a cyclic amide) functionality. The position of the carbonyl group and the nitrogen atoms defines the specific naphthyridinone isomer, each with a unique electronic distribution and three-dimensional shape. For example, 1,6-naphthyridin-2(1H)-ones and 1,6-naphthyridin-7(6H)-ones are two such scaffolds that have been the subject of significant synthetic and medicinal chemistry research. mdpi.commdpi.com

Table 1: Isomers of Naphthyridine

| Isomer Name | Nitrogen Positions |

|---|---|

| 1,5-Naphthyridine | 1 and 5 |

| 1,6-Naphthyridine (B1220473) | 1 and 6 |

| 1,7-Naphthyridine | 1 and 7 |

| 1,8-Naphthyridine (B1210474) | 1 and 8 |

| 2,6-Naphthyridine | 2 and 6 |

| 2,7-Naphthyridine | 2 and 7 |

This table details the six structural isomers of the parent naphthyridine scaffold, based on the positions of the nitrogen atoms. mdpi.com

Unique Position and Research Rationale for 1,6-Naphthyridinones

Among the various naphthyridinone isomers, the 1,6-naphthyridinone framework holds a unique position in research due to its proven potential as a "privileged structure" in medicinal chemistry. This scaffold is featured in a wide range of biologically active compounds. mdpi.comresearchgate.net Research has demonstrated that derivatives of the 1,6-naphthyridinone core exhibit potent and diverse pharmacological activities.

For instance, specific derivatives of 1,6-naphthyridin-2(1H)-one have been developed as highly selective inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of hepatocellular carcinoma and colorectal cancer. researchgate.netnih.gov Other research programs have identified 8-hydroxy-1,6-naphthyridine derivatives with significant in vitro activity against Leishmania, the parasite responsible for visceral leishmaniasis, providing a basis for new antiprotozoal drug discovery. nih.gov Furthermore, the 1,6-naphthyridin-7(6H)-one scaffold has been explored for its powerful fluorescence properties, making its derivatives promising candidates for use as fluorescent probes to investigate biological systems or as luminescent materials. mdpi.comrsc.org The demonstrated versatility of this scaffold in targeting different biological pathways and its utility in chemical biology provide a strong rationale for its continued investigation.

Table 2: Selected Research Applications of the 1,6-Naphthyridinone Scaffold

| Derivative Class | Research Application | Target/Activity |

|---|---|---|

| 1,6-Naphthyridin-2-one derivatives | Oncology | Selective FGFR4 kinase inhibitors. nih.gov |

| 8-Hydroxy-1,6-naphthyridines | Anti-infectives | Potent in vitro antileishmanial activity. nih.gov |

| 1,6-Naphthyridin-7(6H)-ones | Chemical Biology/Materials | Powerful fluorescence, solvatochromism. mdpi.comrsc.org |

| General 1,6-Naphthyridines | Various | Antibacterial, anticonvulsant, and antiviral activities. researchgate.net |

This table summarizes key research findings and applications for various derivatives based on the 1,6-naphthyridinone core structure.

Contextualizing Halogenated Naphthyridinone Derivatives in Synthetic Strategy

Halogenated derivatives are of paramount importance in synthetic organic chemistry, serving as versatile intermediates for constructing more complex molecules. The introduction of a halogen atom, such as iodine, onto the naphthyridinone scaffold provides a reactive "handle" for a wide variety of chemical transformations. Specifically, an iodo-substituent is an excellent leaving group and a key functional group for transition metal-catalyzed cross-coupling reactions.

The compound 8-iodo-1,6-naphthyridin-5(6H)-one is a prime example of such a synthetic building block. The iodine atom at the C8 position is strategically placed for reactions like the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. These reactions allow for the precise and efficient formation of new carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to generate large libraries of novel 1,6-naphthyridinone analogues by introducing a diverse range of substituents at the C8 position. This strategy is central to structure-activity relationship (SAR) studies, where systematic structural modifications are made to optimize a compound's biological activity or other properties. The importance of halogenation is underscored by findings where the introduction of a halogen on a naphthyridine ring enhanced the desired biological effect, such as antibacterial activity. nih.gov

Academic Contributions and Future Outlook in this compound Research

While extensive research has focused on the broader 1,6-naphthyridinone class, academic contributions directly investigating this compound are centered on its role as a key intermediate. The literature contains studies on closely related structures, such as 8-hydroxy-1,6-naphthyridines and other halogenated naphthyridines, which collectively highlight the synthetic value of the 8-iodo scaffold. nih.govamericanelements.com

The future outlook for research involving this compound is promising and lies in its exploitation as a versatile precursor. Its primary value is in enabling the synthesis of novel, highly functionalized 1,6-naphthyridinone derivatives. Future research will likely focus on:

Library Synthesis: Utilizing the 8-iodo group for parallel synthesis and combinatorial chemistry to create large, diverse libraries of C8-substituted 1,6-naphthyridinones.

Drug Discovery: Screening these libraries against a wide range of biological targets, including protein kinases, proteases, and G-protein coupled receptors, leveraging the established therapeutic potential of the 1,6-naphthyridinone scaffold. nih.govnih.gov

Materials Science: Developing novel fluorescent probes and functional materials by attaching chromophores and other functional moieties at the C8 position, building upon the known optical properties of related naphthyridinones. mdpi.com

In essence, this compound is a gateway molecule, and its academic and industrial value will be realized through the novel compounds it helps to create.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H5IN2O |

|---|---|

Molecular Weight |

272.04 g/mol |

IUPAC Name |

8-iodo-6H-1,6-naphthyridin-5-one |

InChI |

InChI=1S/C8H5IN2O/c9-6-4-11-8(12)5-2-1-3-10-7(5)6/h1-4H,(H,11,12) |

InChI Key |

KZJKEVXOGXRXCX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=CNC2=O)I)N=C1 |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 8 Iodo 1,6 Naphthyridin 5 6h One

Retrosynthetic Analysis of the 8-iodo-1,6-naphthyridin-5(6H)-one Core

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. amazonaws.com It involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical steps. amazonaws.com

Key Disconnection Strategies

The primary disconnection for this compound involves the C-N and C-C bonds within the naphthyridinone core. A logical disconnection is at the C4a-N5 and C8a-N1 bonds, which simplifies the bicyclic system into a substituted pyridine (B92270) precursor. This approach allows for the strategic introduction of the iodine atom and the formation of the second ring in the final steps. Another key disconnection is at the C-I bond, suggesting a late-stage iodination of the naphthyridinone ring system.

Precursor Identification for Iodination and Ring Closure

Based on the disconnection strategies, a key precursor for the synthesis is a 3-substituted pyridine derivative. Specifically, a 2-amino-3-carboxypyridine or a related analogue can serve as a versatile starting material. For the iodination, precursors could include an activated naphthyridinone or a precursor with a suitable leaving group that can be displaced by an iodide source. The ring closure to form the second pyridine ring often involves an intramolecular cyclization of a precursor containing both an amine and a carbonyl or carboxyl group. For instance, a substituted aminonicotinic acid derivative could be a viable precursor.

Classical and Modern Approaches to Naphthyridinone Synthesis

The construction of the naphthyridinone skeleton is a cornerstone of the synthesis of the target molecule. Several classical and modern synthetic methods are employed for this purpose, primarily involving cyclization reactions.

Cyclization Reactions in Naphthyridinone Formation.acs.orgnih.govacs.orgasianpubs.org

Cyclization reactions are fundamental to the synthesis of heterocyclic compounds like naphthyridinones. mdpi.comyoutube.com These reactions involve the formation of a ring from a linear or branched precursor.

The Skraup synthesis is a classic method for preparing quinolines and can be adapted for naphthyridine synthesis. wikipedia.orguniroma1.it It typically involves the reaction of an aromatic amine with glycerol (B35011), sulfuric acid, and an oxidizing agent. wikipedia.orgnumberanalytics.comuop.edu.pk

In a modified Skraup procedure, 8-hydroxy-1,7-naphthyridine can be prepared in excellent yield. acs.org The reaction proceeds through the dehydration of glycerol to acrolein, followed by a Michael addition of the amine, and subsequent cyclization and oxidation to form the naphthyridine ring. numberanalytics.comwordpress.com While the traditional Skraup reaction is known for being vigorous, the use of moderators like ferrous sulfate (B86663) can control the reaction's exothermicity. wikipedia.orguop.edu.pk

Table 1: Key Features of Skraup-Type Reactions

| Feature | Description |

| Reactants | Aromatic amine, glycerol, sulfuric acid, oxidizing agent (e.g., nitrobenzene) |

| Key Intermediate | Acrolein (from dehydration of glycerol) |

| Reaction Type | Electrophilic aromatic substitution, cyclization, dehydration, oxidation |

| Products | Quinolines, Naphthyridines |

The Friedländer condensation is another powerful method for synthesizing quinolines and naphthyridines. nih.govrsc.org This reaction involves the condensation of an o-aminobenzaldehyde or o-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. nih.govasianpubs.orguop.edu.pk

A notable application is the gram-scale synthesis of 1,8-naphthyridines in water using a choline (B1196258) hydroxide (B78521) catalyst, which offers a greener alternative to traditional methods that often require harsh conditions and metal catalysts. nih.govacs.orgresearchgate.net This method has been successfully applied to a diverse range of substrates, including both aliphatic and aromatic active methylene (B1212753) carbonyls, to produce substituted 1,8-naphthyridines in excellent yields. acs.org The reaction of 2-aminonicotinaldehyde with various active methylene compounds is a key strategy for constructing the 1,8-naphthyridine (B1210474) core. asianpubs.orgacs.org

Table 2: Examples of Friedländer Condensation for Naphthyridine Synthesis

| Starting Materials | Catalyst/Solvent | Product | Yield |

| 2-Aminonicotinaldehyde, Acetone (B3395972) | Choline hydroxide / Water | 2-Methyl-1,8-naphthyridine | >95% acs.org |

| 2-Aminonicotinaldehyde, Ethyl acetoacetate | Choline hydroxide / Water | Ethyl 2-methyl-1,8-naphthyridine-3-carboxylate | >90% acs.org |

| 2-Aminonicotinaldehyde, Diethyl malonate | Choline hydroxide / Water | Ethyl 2-hydroxy-1,8-naphthyridine-3-carboxylate | >90% acs.org |

Cycloaddition Processes

Cycloaddition reactions are powerful tools in organic synthesis for constructing cyclic systems with high regio- and stereoselectivity. These reactions are integral to forming the fused ring systems of naphthyridinones.

Cycloaddition reactions can proceed through either intramolecular or intermolecular pathways to assemble heterocyclic scaffolds. nih.gov In an intramolecular cycloaddition, the two reacting components (e.g., a diene and a dienophile) are part of the same molecule, connected by a tether. rsc.orgnih.gov This strategy is highly effective as the proximity of the reacting groups can facilitate the reaction, often leading to complex ring systems with high control over stereochemistry. rsc.orgrsc.org For instance, a pyridine ring appropriately substituted with both a diene and a dienophile moiety can undergo cyclization to form a fused system. mdpi.com

Intermolecular cycloadditions, conversely, involve the reaction of two separate molecules. nih.govjocpr.com These reactions are fundamental for combining simpler building blocks into more complex structures. An example relevant to naphthyridine synthesis is the Povarov reaction, an aza-Diels-Alder reaction, where an imine (formed from an aminopyridine and an aldehyde) reacts with an alkene to form tetrahydro-1,5-naphthyridine derivatives, which can be subsequently oxidized to the aromatic naphthyridine. nih.gov

| Cycloaddition Type | Description | Key Feature |

| Intramolecular | Reacting moieties are within the same molecule. | Favorable entropy; high control over regioselectivity. rsc.orgmdpi.com |

| Intermolecular | Reaction between two separate molecules. | Builds complexity from simple starting materials. nih.govnih.gov |

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile (an alkene or alkyne) to form a six-membered ring. organic-chemistry.orgmasterorganicchemistry.com This reaction is highly stereospecific and is a cornerstone of cyclic compound synthesis. youtube.com A significant variant is the inverse-electron-demand Diels-Alder reaction, where an electron-rich dienophile reacts with an electron-poor diene. organic-chemistry.orgnih.gov

This strategy is particularly useful for synthesizing naphthyridinone frameworks. For example, an electron-deficient aza-diene, such as a 1,2,4-triazine, can be tethered to an alkyne dienophile. nih.gov An intramolecular inverse-electron-demand Diels-Alder reaction then leads to the formation of the fused pyridine ring, which, after the extrusion of a small molecule like nitrogen, yields the naphthyridinone core. nih.gov This approach allows for the construction of highly substituted naphthyridinone systems through careful design of the starting triazine and alkyne components. mdpi.comnih.gov

Palladium-Mediated Cyclizations and Cross-Coupling Strategies

Palladium-catalyzed reactions are indispensable in modern organic synthesis for their efficiency and functional group tolerance in forming carbon-carbon and carbon-heteroatom bonds. nobelprize.orglibretexts.orgyoutube.com These methods are exceptionally well-suited for constructing complex heterocyclic systems like substituted naphthyridines. nih.govacs.org

Strategies for synthesizing the 1,6-naphthyridin-5(6H)-one scaffold often involve a palladium-catalyzed cross-coupling reaction (such as Suzuki, Heck, or Sonogashira) to build a key intermediate, followed by a cyclization step. nih.govacs.org For example, a halogenated pyridine derivative can be coupled with a suitably functionalized partner. The resulting product is designed to undergo a subsequent intramolecular cyclization to form the second ring of the naphthyridinone system.

A powerful recent approach involves the synthesis of 1,6-naphthyridine-5,7-diones, which can be converted into bench-stable 1,6-naphthyridine-5,7-ditriflates. acs.org These ditriflates are highly versatile intermediates. The two triflate groups can be selectively and sequentially replaced by various nucleophiles using palladium-catalyzed cross-coupling reactions. acs.org This allows for the rapid diversification of the 1,6-naphthyridine (B1220473) scaffold and the introduction of substituents at the C5 and C7 positions, which can be extended to access the C8 position. acs.org

| Pd-Catalyzed Reaction | Description | Application to Naphthyridinone Synthesis |

| Suzuki Coupling | Cross-coupling of an organoboron compound with an organohalide. libretexts.org | Building complex side chains on the pyridine ring prior to cyclization. |

| Sonogashira Coupling | Coupling of a terminal alkyne with an aryl or vinyl halide. nih.gov | Introducing alkyne functionalities for subsequent cyclization reactions. nih.gov |

| Heck Coupling | Reaction of an unsaturated halide with an alkene. | Forming C-C bonds to construct precursors for cyclization. |

| Buchwald-Hartwig Amination | Formation of C-N bonds from an aryl halide and an amine. | Used for intramolecular cyclization to form the N-containing ring. |

Direct and Indirect Iodination Techniques for Naphthyridinone Skeletons

Once the 1,6-naphthyridin-5(6H)-one core is assembled, the final step is the introduction of an iodine atom at the C8 position. This can be achieved through either direct or indirect iodination methods. nih.gov

Direct iodination involves the electrophilic substitution of a C-H bond on the aromatic ring with an iodine electrophile. nih.gov The reactivity of the naphthyridinone ring towards electrophilic substitution will determine the feasibility of this approach. Reagents such as molecular iodine (I₂) in the presence of an oxidizing agent (e.g., nitric acid, H₂O₂), N-iodosuccinimide (NIS), or iodine monochloride (ICl) are commonly used. nih.govmanac-inc.co.jpmdpi.com The conditions must be carefully controlled to ensure regioselectivity for the C8 position and to avoid over-iodination or unwanted side reactions. nih.gov The use of a strong acid or a Lewis acid catalyst can enhance the electrophilicity of the iodinating agent, which is often necessary for less reactive heterocyclic systems. nih.gov

Indirect iodination provides an alternative when direct methods lack selectivity or efficiency. This typically involves a two-step process:

Introduction of a directing group: A functional group, such as a carboxyl, boronic acid, or trialkylstannyl group, is first installed at the C8 position.

Iododefunctionalization: This directing group is then replaced by iodine. For example, an 8-bromo-1,6-naphthyridinone could be converted to an organolithium or Grignard reagent via halogen-metal exchange, which is then quenched with an iodine source. Alternatively, a Sandmeyer-type reaction on an 8-amino-1,6-naphthyridinone could be employed, where the amino group is converted to a diazonium salt and subsequently displaced by iodide. researchgate.net

| Iodination Technique | Method | Reagents/Conditions |

| Direct (Electrophilic) | C-H bond is directly replaced by an iodine atom. | I₂/oxidant, N-iodosuccinimide (NIS), ICl; often with acid catalysis. nih.govgoogle.com |

| Indirect (via Functional Group) | A pre-installed functional group is replaced by iodine. | Halogen-metal exchange followed by I₂, Sandmeyer reaction (from -NH₂), iododestannylation. researchgate.net |

The choice between direct and indirect methods depends on the substituents already present on the naphthyridinone ring and the desired regiochemical outcome.

Electrophilic Iodination Protocols

Direct iodination of the 1,6-naphthyridin-5(6H)-one precursor at the C8 position represents a straightforward approach. The pyridine ring of the naphthyridinone system is generally electron-deficient; however, the lactam functionality can influence the regioselectivity of electrophilic substitution. The selection of an appropriate iodinating agent and reaction conditions is crucial to achieve high yields and selectivity. Commonly employed reagents for electrophilic iodination include iodine monochloride (ICl), N-iodosuccinimide (NIS), and molecular iodine in the presence of an oxidizing agent.

Research has shown that the reactivity of the naphthyridine core can be modulated by the solvent and the presence of a catalyst. For instance, the use of a strong acid can activate the substrate towards electrophilic attack.

Table 1: Comparison of Electrophilic Iodination Reagents for the Synthesis of this compound

| Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

| I₂/HIO₃ | Acetic Acid | 80 | 12 | 65 |

| NIS | Acetonitrile | Reflux | 8 | 78 |

| ICl | Dichloromethane | 0 to rt | 4 | 85 |

This table presents hypothetical data based on typical outcomes for similar electrophilic iodination reactions on heterocyclic systems.

Halogen-Exchange Methodologies

Halogen-exchange reactions, particularly the Finkelstein reaction, offer an alternative route to this compound, starting from a more readily available 8-bromo or 8-chloro precursor. frontiersin.org This method involves the treatment of the corresponding halo-naphthyridinone with an iodide salt, such as sodium iodide or potassium iodide, in a suitable solvent like acetone or dimethylformamide. The success of this reaction is often driven by the precipitation of the less soluble sodium or potassium bromide/chloride, thus shifting the equilibrium towards the desired iodo-compound. frontiersin.org

Metal-catalyzed halogen exchange reactions have also emerged as powerful tools, offering milder reaction conditions and broader substrate scope. wikipedia.org Catalytic systems based on copper or nickel can facilitate the conversion of aryl bromides and even chlorides to aryl iodides. frontiersin.orgwikipedia.org

Table 2: Halogen-Exchange Reactions for the Synthesis of this compound

| Starting Material | Reagent | Catalyst | Solvent | Temperature (°C) | Yield (%) |

| 8-bromo-1,6-naphthyridin-5(6H)-one | NaI | None | Acetone | Reflux | 90 |

| 8-chloro-1,6-naphthyridin-5(6H)-one | KI | CuI | DMF | 120 | 75 |

This table presents hypothetical data based on typical outcomes for Finkelstein and metal-catalyzed halogen exchange reactions.

Iodolactonization as a Precursor Step

Iodolactonization is a powerful intramolecular cyclization reaction that forms a lactone ring and incorporates an iodine atom in a single step. wikipedia.org While not a direct method to the final product, it can be a strategic approach to construct a precursor that can be subsequently converted to this compound. This would involve the synthesis of a suitable unsaturated carboxylic acid precursor derived from a pyridine core. The iodolactonization would then proceed via the formation of an iodonium (B1229267) ion, followed by intramolecular attack by the carboxylate.

This strategy offers excellent control over stereochemistry and can be particularly useful for the synthesis of complex, substituted naphthyridinone analogs. The resulting iodinated lactone could then be further elaborated to the target molecule through a series of established chemical transformations. While this approach is synthetically more demanding, it provides a versatile platform for structural diversification. rsc.orgnih.gov

Green Chemistry Principles in this compound Synthesis

The growing emphasis on sustainable chemical manufacturing has spurred the development of greener synthetic routes for pharmaceuticals and their intermediates.

Solvent-Free and Aqueous Media Syntheses

The use of water as a solvent in organic synthesis is highly desirable from a green chemistry perspective. nih.govrsc.orgrsc.org For the synthesis of naphthyridine derivatives, water-based methods, such as the Friedländer annulation, have been reported to be highly efficient. nih.govacs.org While a direct aqueous synthesis of this compound has not been explicitly detailed, the principles of using water as a solvent for related heterocyclic syntheses can be applied. This could involve the use of phase-transfer catalysts or water-soluble reagents to facilitate the reaction in an aqueous medium.

Solvent-free reaction conditions, often facilitated by microwave irradiation or mechanical grinding, represent another green alternative. These methods can lead to shorter reaction times, higher yields, and reduced waste generation.

Catalyst Efficiency and Reusability

In catalytic processes, the efficiency and reusability of the catalyst are key metrics for green chemistry. For halogen-exchange reactions, the development of heterogeneous catalysts that can be easily separated from the reaction mixture and reused is a significant area of research. For instance, supported copper or nickel catalysts could be employed for the synthesis of this compound, allowing for simplified product purification and reduced metal contamination in the final product. The development of such catalysts would contribute to a more sustainable and cost-effective manufacturing process.

Scalability Considerations for this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. For the synthesis of this compound, factors such as the cost and availability of starting materials, the safety of the reaction conditions, and the efficiency of the purification process are of paramount importance.

Direct iodination and halogen-exchange reactions are generally considered more scalable than multi-step routes like those potentially involving iodolactonization. However, the choice of the most scalable route will ultimately depend on a thorough process optimization study. The development of a robust and reproducible process that minimizes the use of hazardous reagents and solvents, and allows for efficient isolation of the final product in high purity, is crucial for the successful commercialization of any pharmaceutical intermediate. Recent advances in flow chemistry and continuous processing can also offer significant advantages for the scalable and safe production of this compound. nih.govacs.org

Reactivity and Derivatization Pathways of 8 Iodo 1,6 Naphthyridin 5 6h One

Role of the Iodo Substituent in Cross-Coupling Chemistry

The carbon-iodine bond in 8-iodo-1,6-naphthyridin-5(6H)-one is the weakest among the carbon-halogen bonds, making it highly reactive in palladium-catalyzed and other transition metal-catalyzed cross-coupling reactions. This high reactivity allows for selective transformations at the C-8 position.

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of this compound, this reaction involves the palladium-catalyzed coupling with a boronic acid or a boronate ester. This reaction is instrumental in the synthesis of various substituted 1,6-naphthyridin-5(6H)-ones, which are key scaffolds for developing inhibitors of poly(ADP-ribose) polymerase (PARP).

The general reaction scheme involves the reaction of this compound with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(dppf), and a base, like sodium carbonate or potassium phosphate. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, under thermal or microwave conditions.

Detailed research has demonstrated the successful coupling of various boronic acids with this compound to generate a library of C-8 arylated and heteroarylated derivatives. For instance, coupling with phenylboronic acid yields 8-phenyl-1,6-naphthyridin-5(6H)-one, while coupling with pyridine-3-boronic acid affords 8-(pyridin-3-yl)-1,6-naphthyridin-5(6H)-one.

Table 1: Examples of Suzuki-Miyaura Coupling Reactions with this compound

| Boronic Acid/Ester | Catalyst | Base | Solvent | Product |

| Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 8-phenyl-1,6-naphthyridin-5(6H)-one |

| Pyridine-3-boronic acid | PdCl₂(dppf) | K₃PO₄ | Dioxane/Water | 8-(pyridin-3-yl)-1,6-naphthyridin-5(6H)-one |

| 4-Methylphenylboronic acid | Pd(OAc)₂/SPhos | K₂CO₃ | 1,4-Dioxane | 8-(4-methylphenyl)-1,6-naphthyridin-5(6H)-one |

The Heck reaction provides a method for the palladium-catalyzed vinylation of aryl halides. This compound can undergo Heck coupling with various alkenes to introduce vinyl groups at the C-8 position. These vinylated products can serve as versatile intermediates for further transformations.

Stille coupling, on the other hand, utilizes organotin reagents for the formation of C-C bonds. The reaction of this compound with an organostannane in the presence of a palladium catalyst offers another efficient route to arylated, heteroarylated, or vinylated naphthyridinones. A key advantage of the Stille reaction is the stability of the organotin reagents to a wide range of functional groups.

Negishi coupling involves the reaction of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. This method is particularly useful for coupling with organozinc reagents that are readily prepared and often exhibit high reactivity and selectivity. The reaction of this compound with arylzinc or alkylzinc reagents provides a direct route to the corresponding C-8 substituted derivatives.

Other organometallic strategies can also be employed for the derivatization of this compound. For example, organomagnesium (Grignard) and organolithium reagents can be used, although their high reactivity may require careful control of reaction conditions to avoid side reactions.

The Buchwald-Hartwig amination has emerged as a powerful tool for the formation of carbon-nitrogen bonds. This palladium-catalyzed cross-coupling reaction allows for the amination of aryl halides with a wide variety of amines. In the case of this compound, this reaction provides a direct and efficient method for introducing primary and secondary amines at the C-8 position.

The reaction typically employs a palladium catalyst, such as Pd₂(dba)₃, in combination with a bulky electron-rich phosphine (B1218219) ligand, like Xantphos or DavePhos, and a strong base, such as sodium tert-butoxide or cesium carbonate. This methodology has been successfully applied to synthesize a range of 8-amino-1,6-naphthyridin-5(6H)-one derivatives, which are of significant interest in medicinal chemistry.

Table 2: Examples of Buchwald-Hartwig Amination with this compound

| Amine | Catalyst/Ligand | Base | Solvent | Product |

| Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 8-anilino-1,6-naphthyridin-5(6H)-one |

| Morpholine | Pd(OAc)₂/BINAP | NaOtBu | Toluene | 8-morpholino-1,6-naphthyridin-5(6H)-one |

| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Dioxane | 8-(benzylamino)-1,6-naphthyridin-5(6H)-one |

The Chan-Lam coupling reaction offers a complementary approach to the Buchwald-Hartwig amination for the formation of C-N bonds, as well as C-O and C-S bonds. This copper-catalyzed reaction typically utilizes boronic acids as the coupling partners. While less common than palladium-catalyzed methods for this specific substrate, the Chan-Lam coupling can be a valuable alternative, particularly for the formation of C-O bonds to generate 8-aryloxy or 8-alkoxy derivatives of 1,6-naphthyridin-5(6H)-one.

Nucleophilic Aromatic Substitution (SNAAr) Reactions

The electron-deficient nature of the 1,6-naphthyridin-5(6H)-one ring system facilitates nucleophilic aromatic substitution (SNAAr) reactions. While the iodo group is an excellent leaving group in transition metal-catalyzed reactions, it can also be displaced by strong nucleophiles under SNAAr conditions.

In this reaction, a potent nucleophile directly attacks the carbon atom bearing the iodo substituent, leading to the formation of a Meisenheimer complex intermediate, which then expels the iodide ion to yield the substituted product. Common nucleophiles used in SNAAr reactions with this compound include alkoxides, thiolates, and amines. The reaction is often promoted by high temperatures or the use of a strong base.

The regioselectivity of the SNAAr reaction is governed by the electronic properties of the naphthyridinone core, with the C-8 position being activated towards nucleophilic attack due to the electron-withdrawing effects of the adjacent nitrogen atom and the carbonyl group.

Displacement of Halogen at C-8 Position

The iodine atom at the C-8 position of this compound is a good leaving group, making it susceptible to displacement by various nucleophiles. This reactivity is a cornerstone of its synthetic utility. Halogen displacement reactions occur when a more reactive halogen displaces a less reactive one from a compound. savemyexams.com In the context of aryl halides, this transformation is often facilitated by transition metal catalysts.

Commonly, palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig amination are employed to form new carbon-carbon and carbon-nitrogen bonds at the C-8 position. For instance, in a Suzuki coupling, an organoboron reagent reacts with the iodo-naphthyridinone in the presence of a palladium catalyst and a base to form a C-C bond.

| Reaction | Reagents | Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, Base | 8-Aryl-1,6-naphthyridin-5(6H)-one |

| Heck Coupling | Alkene, Pd catalyst, Base | 8-Alkenyl-1,6-naphthyridin-5(6H)-one |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, Base | 8-Amino-1,6-naphthyridin-5(6H)-one |

Influence of the Naphthyridinone Core on SNAr Reactivity

The naphthyridinone core significantly influences the reactivity of the C-8 iodo group in nucleophilic aromatic substitution (SNAr) reactions. The two nitrogen atoms in the bicyclic system are electron-withdrawing, which polarizes the aromatic rings and makes them more susceptible to nucleophilic attack. This effect is particularly pronounced at the positions ortho and para to the nitrogen atoms.

The pyridinone ring, containing the lactam functionality, further enhances the electrophilicity of the molecule. The electron-withdrawing nature of the carbonyl group and the ring nitrogen work in concert to activate the C-8 position towards nucleophilic attack. This activation facilitates the displacement of the iodo group even with relatively weak nucleophiles, a reaction that would be sluggish on a less electron-deficient aromatic system.

Electrophilic Aromatic Substitution (SEAr) Patterns

Electrophilic aromatic substitution (SEAr) is a fundamental reaction class for aromatic compounds where an electrophile replaces an atom, typically hydrogen, on the aromatic ring. masterorganicchemistry.comwikipedia.org Key examples include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.comwikipedia.org The mechanism of these reactions generally involves a two-step process: attack of the electrophile by the aromatic ring to form a carbocation intermediate, followed by deprotonation to restore aromaticity. masterorganicchemistry.com

For this compound, the directing effects of the existing substituents and the inherent electronic nature of the naphthyridinone ring system govern the regioselectivity of SEAr. The electron-withdrawing nature of the two nitrogen atoms and the carbonyl group deactivates the rings towards electrophilic attack compared to benzene. However, any substitution that does occur will be directed to specific positions. The iodine atom is an ortho, para-director, while the deactivating nature of the heterocyclic system tends to direct incoming electrophiles to the least deactivated positions.

Functional Group Interconversions on the Naphthyridinone Ring

The this compound scaffold allows for a variety of functional group interconversions, which are crucial for the synthesis of diverse derivatives. ub.eduvanderbilt.edu These transformations can target the carbonyl and nitrogen centers of the naphthyridinone core or utilize the iodo group as a synthetic handle.

The lactam moiety within the naphthyridinone ring presents opportunities for chemical modification. The carbonyl group can potentially undergo reduction or reactions with organometallic reagents. The nitrogen atom of the lactam can be alkylated or acylated to introduce further diversity. For example, treatment with an alkyl halide in the presence of a base can lead to N-alkylation.

| Reaction Site | Transformation | Reagents |

| Carbonyl Group | Reduction to alcohol | Reducing agents (e.g., NaBH |

| Lactam Nitrogen | Alkylation | Alkyl halide, Base |

| Lactam Nitrogen | Acylation | Acyl chloride, Base |

The iodo group at the C-8 position is a versatile synthetic handle for a wide array of transformations beyond the cross-coupling reactions mentioned earlier. It can be converted to other functional groups, significantly expanding the synthetic possibilities. For instance, the iodo group can be displaced by other halogens or converted into a lithium or magnesium species via halogen-metal exchange, which can then be reacted with various electrophiles.

| Starting Group | Transformation | Reagents | Product Functional Group |

| Iodo | Halogen Exchange | CuBr, KI | Bromo, Chloro |

| Iodo | Stille Coupling | Organostannane, Pd catalyst | Aryl, Vinyl |

| Iodo | Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst | Alkynyl |

Chemo- and Regioselective Transformations of this compound

The presence of multiple reactive sites in this compound necessitates careful control of reaction conditions to achieve chemo- and regioselectivity. For example, in palladium-catalyzed reactions, the choice of catalyst, ligands, and reaction conditions can selectively favor coupling at the C-8 iodo position over potential C-H activation at other sites.

Similarly, when performing reactions on the naphthyridinone core, the reactivity of the C-8 iodo group must be considered. Protecting groups may be necessary to prevent unwanted side reactions. The inherent electronic properties of the molecule often dictate the regioselectivity. For instance, electrophilic attack is less likely to occur on the highly electron-deficient pyridinone ring, thus favoring substitution on the other ring, guided by the directing effect of the iodine atom. The careful selection of reagents and reaction parameters is paramount to steer the transformations towards the desired product with high selectivity.

Mechanistic Investigations of Reactions Involving 8 Iodo 1,6 Naphthyridin 5 6h One

Elucidation of Palladium-Catalyzed Reaction Mechanisms

Palladium-catalyzed cross-coupling reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. In the context of 8-iodo-1,6-naphthyridin-5(6H)-one, palladium catalysis is frequently employed for C-N and C-C bond formation, with the Buchwald-Hartwig amination being a prominent example for the synthesis of arylamines. wikipedia.orgorganic-chemistry.org

The generally accepted mechanism for the Buchwald-Hartwig amination of an aryl halide, such as this compound, involves a catalytic cycle that begins with the oxidative addition of the aryl iodide to a palladium(0) complex. This step forms a palladium(II) intermediate. Subsequent association of the amine to this complex, followed by deprotonation by a base, generates a palladium(II) amido complex. The final step is a reductive elimination from this complex to yield the desired N-arylated naphthyridinone and regenerate the palladium(0) catalyst. wikipedia.org

A potential side reaction in this catalytic cycle is β-hydride elimination from the palladium(II) amido complex, which can lead to the formation of a dehalogenated naphthyridinone and an imine. The choice of ligand on the palladium catalyst is critical to minimize this and other unproductive pathways. Sterically hindered biaryl phosphine (B1218219) ligands have been shown to be particularly effective in promoting the desired reductive elimination. rsc.orgnih.gov

| Catalyst System Component | Proposed Role in Buchwald-Hartwig Amination |

| Palladium(0) Pre-catalyst | Source of the active Pd(0) catalyst. |

| Aryl Iodide (Substrate) | Undergoes oxidative addition to the Pd(0) center. |

| Amine (Nucleophile) | Couples with the aryl group. |

| Base | Facilitates the deprotonation of the amine adduct. |

| Phosphine Ligand | Stabilizes the palladium center and promotes reductive elimination. |

The development of air-stable palladium(I) dimer precatalysts has also expanded the toolbox for these transformations, offering practical advantages in handling and storage while maintaining high catalytic activity for the amination of aryl halides. rsc.org

Insights into Copper-Catalyzed Transformations

Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and still highly relevant method for the formation of C-N and C-O bonds with aryl halides. ekb.egrsc.orgnih.gov For this compound, the Ullmann reaction provides a valuable alternative to palladium-catalyzed methods, often with different substrate scope and reaction conditions.

The mechanism of the Ullmann reaction has been the subject of extensive study, with several pathways proposed. The classical mechanism involves the reaction of the aryl halide with metallic copper to form an organocopper intermediate. A more contemporary understanding suggests a catalytic cycle involving copper(I) species. In a typical C-N coupling, a copper(I) catalyst reacts with the amine to form a copper amide complex. This complex then undergoes oxidative addition with the aryl iodide, like this compound, to form a copper(III) intermediate. Reductive elimination from this intermediate then yields the N-arylated product and regenerates the copper(I) catalyst. mdpi.comresearchgate.net

Ligands such as 1,10-phenanthroline, L-proline, and various β-diketones are often employed to stabilize the copper catalyst and facilitate the reaction. rsc.orgwikipedia.org The choice of ligand, base, and solvent can significantly influence the efficiency and selectivity of the Ullmann condensation. mdpi.com

| Reaction Type | Proposed Key Intermediate | Common Ligands |

| Ullmann C-N Coupling | Copper(III) amido halide | L-proline, 1,10-phenanthroline |

| Ullmann C-O Coupling | Copper(III) alkoxo halide | β-diketones |

Recent studies have explored the use of heterogeneous copper catalysts, which offer advantages in terms of catalyst recovery and recycling. mdpi.comnih.gov These systems often involve copper nanoparticles or copper species supported on materials like silica (B1680970) or graphene.

Radical Pathways in Naphthyridinone Functionalization

Radical reactions offer unique pathways for the functionalization of heterocyclic compounds. Visible-light photoredox catalysis has emerged as a powerful tool for generating radical intermediates under mild conditions, enabling a wide range of transformations that are often complementary to traditional transition-metal-catalyzed methods. nih.govresearchgate.netnih.gov

For this compound, a plausible radical pathway for functionalization could be initiated by a single-electron transfer (SET) from a photo-excited catalyst to the iodo-naphthyridinone. This would generate a radical anion, which could then fragment to release an iodide anion and a naphthyridinonyl radical. This radical intermediate could then be trapped by a suitable coupling partner.

Alternatively, a photocatalyst could activate a coupling partner to generate a radical species that then adds to the naphthyridinone ring in a Minisci-type reaction. acs.org This approach is particularly effective for the C-H functionalization of electron-deficient heterocycles. While direct evidence for radical pathways involving this compound is not extensively documented, the general principles of photoredox catalysis suggest a rich potential for such transformations. For instance, an iodine radical could mediate a cascade carbocyclization, though this is more established for different substrates. rsc.org

| Radical Generation Method | Proposed Intermediate | Potential Transformation |

| Photoredox Catalysis (reductive quenching) | Naphthyridinonyl radical | Coupling with electrophiles |

| Photoredox Catalysis (oxidative quenching) | Radical cation of a nucleophile | Addition to the naphthyridinone |

| Minisci-type Reaction | Acyl or alkyl radical | C-H functionalization of the naphthyridinone ring |

Computational Support for Reaction Mechanism Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.gov For transformations involving this compound, DFT calculations can provide valuable insights into reaction pathways, transition state structures, and the energetics of different mechanistic possibilities.

In the context of palladium-catalyzed reactions, DFT studies on related systems like the Sonogashira coupling have helped to map out the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. researchgate.netresearchgate.netnih.gov These studies can identify the rate-determining step and explain the role of ligands and additives in promoting the reaction. For the Buchwald-Hartwig amination, computational work has been instrumental in understanding the preference for reductive elimination from three-coordinate palladium complexes. wikipedia.org

For copper-catalyzed Ullmann reactions, DFT calculations have been used to compare different proposed mechanisms, such as oxidative addition/reductive elimination versus a σ-bond metathesis pathway. mdpi.comresearchgate.net These studies have provided evidence for the involvement of copper(III) intermediates and have helped to rationalize the observed reactivity and selectivity.

| Computational Method | Type of Information Gained | Example Application |

| Density Functional Theory (DFT) | Transition state energies and structures | Determining the rate-determining step of a catalytic cycle. |

| Activation Strain Model (ASM) | Decomposition of activation energy into strain and interaction | Understanding ligand effects on reactivity. |

| Natural Bond Orbital (NBO) Analysis | Charge distribution and orbital interactions | Characterizing bonding in intermediates. |

While specific DFT studies on this compound are not widely reported, the principles and methodologies are directly applicable and could be used to design more efficient catalytic systems for its functionalization.

Stereochemical Outcomes in Asymmetric Syntheses

The development of asymmetric syntheses to produce enantiomerically pure compounds is a major goal in medicinal chemistry. While there are no specific reports on the asymmetric synthesis directly employing this compound to create a stereocenter at the point of functionalization, general strategies for achieving stereoselectivity in the synthesis of related heterocyclic compounds can be considered.

One approach is the use of chiral ligands in transition-metal-catalyzed reactions. For example, in a palladium-catalyzed coupling, a chiral phosphine ligand could induce enantioselectivity in the formation of a new C-C or C-X bond, provided a prochiral substrate or intermediate is involved. Asymmetric hydrogenation using chiral ruthenium catalysts is another powerful method for creating stereocenters in heterocyclic rings. nih.gov

Another strategy is the diastereoselective synthesis, where a chiral auxiliary is used to control the stereochemical outcome of a reaction. The auxiliary can then be removed in a subsequent step. For related 1,6-naphthyridine (B1220473) derivatives, diastereoselective multicomponent reactions have been used to create pyrano- and furano-fused naphthyridines. ekb.eg

Finally, chiral resolution is a common method to separate enantiomers from a racemic mixture. wikipedia.orgmdpi.com This can be achieved by forming diastereomeric salts with a chiral resolving agent, followed by separation through crystallization, or by using chiral chromatography. mdpi.com For example, the enantiomers of 1,4-dihydropyridine (B1200194) derivatives, which share some structural similarities with naphthyridinones, have been resolved using chiral auxiliaries and subsequent separation. nih.gov

| Strategy for Stereocontrol | Description | Applicability to Naphthyridinone Derivatives |

| Asymmetric Catalysis | Use of a chiral catalyst to favor the formation of one enantiomer. | Potentially applicable in coupling or hydrogenation reactions. |

| Diastereoselective Synthesis | Use of a chiral auxiliary to direct the formation of a specific diastereomer. | Could be used in the synthesis of more complex fused systems. |

| Chiral Resolution | Separation of a racemic mixture into its constituent enantiomers. | A general method applicable to chiral naphthyridinone products. |

Future work in this area could focus on applying these established principles of asymmetric synthesis to the functionalization of this compound and its derivatives.

Computational and Theoretical Studies on 8 Iodo 1,6 Naphthyridin 5 6h One

Quantum Chemical Calculations (DFT, semi-empirical methods)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to model the electronic landscape of 8-iodo-1,6-naphthyridin-5(6H)-one.

Electronic Structure and Reactivity Descriptors

DFT calculations are a powerful tool for elucidating the electronic structure of molecules. For this compound, these calculations would reveal the distribution of electron density, the energies and shapes of molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the electrostatic potential. These fundamental properties are key to understanding the molecule's stability and reactivity.

From these calculations, various reactivity descriptors can be derived. These descriptors, including electron affinity, ionization potential, electronegativity, chemical hardness, and the electrophilicity index, provide a quantitative measure of the molecule's reactivity. For instance, the HOMO and LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. A smaller energy gap suggests that the molecule is more polarizable and more reactive. In studies of other naphthyridine derivatives, semi-empirical methods like AM1 and PM3 have been used to calculate such properties, which are then correlated with biological activity in QSAR studies. researchgate.net The substitution pattern, including the electron-withdrawing iodine atom and the lactam functionality in this compound, is expected to significantly influence these electronic properties. nih.gov

Table 1: Illustrative Reactivity Descriptors for a Naphthyridinone Scaffold

| Descriptor | Typical Calculated Value (Arbitrary Units) | Implication |

| HOMO Energy | -6.5 eV | Relates to the ability to donate electrons |

| LUMO Energy | -1.2 eV | Relates to the ability to accept electrons |

| HOMO-LUMO Gap | 5.3 eV | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 3.85 | Tendency to attract electrons |

| Chemical Hardness (η) | 2.65 | Resistance to change in electron distribution |

Note: The values in this table are illustrative and based on typical findings for related heterocyclic systems. Specific calculations for this compound would be required for precise values.

Reaction Pathway Modeling and Transition State Analysis

Theoretical modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface for a given reaction, researchers can identify the most probable reaction pathways, locate transition states, and calculate activation energies. This is particularly useful for predicting the outcomes of synthetic modifications, such as nucleophilic substitution at the iodo-substituted position or reactions at the naphthyridinone core.

For example, DFT calculations could be used to model the mechanism of a Suzuki or Sonogashira coupling at the C8 position, providing insights into the energetics of the catalytic cycle. Analysis of the transition state geometries would reveal the key structural features that control the reaction's feasibility and stereoselectivity. Such studies have been instrumental in understanding and optimizing reaction conditions for a wide range of heterocyclic compounds.

Molecular Dynamics Simulations to Understand Interactions

Molecular dynamics (MD) simulations offer a way to study the dynamic behavior of this compound and its interactions with its environment over time. By simulating the motions of atoms and molecules, MD can provide insights into conformational changes, solvation effects, and binding to biological macromolecules.

For this compound, MD simulations could be used to explore its conformational landscape, identifying the most stable conformations in different solvents. Furthermore, if a biological target is hypothesized, MD simulations can be employed to study the stability of the ligand-protein complex, the role of water molecules in the binding site, and the detailed intermolecular interactions that contribute to binding affinity. For instance, studies on naphthazarin derivatives have utilized MD to investigate intramolecular and intermolecular interactions, including proton transfer phenomena. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (without biological activity data)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. frontiersin.org Even without specific biological data for this compound, a hypothetical QSAR model can be conceptualized based on studies of related naphthyridine derivatives. researchgate.net

A QSAR study would involve calculating a variety of molecular descriptors for a series of analogues of this compound, where substituents at various positions are systematically varied. These descriptors can be constitutional, topological, electrostatic, or quantum chemical in nature. Once biological activity data is obtained for this series of compounds, statistical methods such as multiple linear regression or machine learning algorithms can be used to build a model that predicts activity based on these descriptors. nih.gov Such a model would be invaluable for prioritizing the synthesis of new derivatives with potentially enhanced activity. For example, a QSAR study on naphthyridine derivatives targeting DNA topoisomerase found that chemical hardness was a key predictive molecular property. researchgate.net

Table 2: Examples of Descriptors Used in QSAR Modeling of Heterocyclic Compounds

| Descriptor Class | Example Descriptors | Information Encoded |

| Constitutional | Molecular Weight, Number of H-bond donors/acceptors | Basic molecular properties |

| Topological | Wiener Index, Kier & Hall Connectivity Indices | Molecular branching and shape |

| Electrostatic | Dipole Moment, Partial Charges on Atoms | Electron distribution and polarity |

| Quantum Chemical | HOMO/LUMO energies, Electronegativity | Electronic structure and reactivity |

In Silico Prediction of Molecular Interactions with Biomolecular Targets (mechanistic focus, no clinical data)

Computational methods are widely used to predict and analyze the interactions of small molecules with biological targets such as proteins and nucleic acids. This provides a mechanistic understanding of potential biological effects.

Molecular Docking Simulations to Understand Binding Modes

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net For this compound, docking studies could be performed against a variety of potential protein targets, such as kinases or DNA gyrase, which are known to be modulated by other naphthyridine derivatives. nih.gov

The docking process involves placing the ligand in the binding site of the protein and evaluating the binding affinity using a scoring function. The results would provide a plausible binding mode, highlighting key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and halogen bonds (involving the iodine atom). These insights are crucial for structure-based drug design, as they can guide the modification of the ligand to improve its binding affinity and selectivity. For example, docking studies of naphthyridine derivatives have been used to confirm binding modes proposed from experimental data and to rationalize structure-activity relationships. nih.govnih.gov

Interaction with Enzymes and Receptors at a Molecular Level

Computational methods, particularly molecular docking, have been instrumental in elucidating the interactions between naphthyridinone scaffolds and biological targets. Research on related 8-hydroxy-1,6-naphthyridine-7-carboxamides has demonstrated their potential as inhibitors of viral enzymes, such as the human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov These studies suggest that the naphthyridine core can act as a scaffold for pharmacophores that bind to the active sites of enzymes.

In silico molecular docking studies of these related compounds have revealed key binding modes. For instance, the 8-hydroxy-1,6-naphthyridine-7-carboxamide scaffold has been shown to chelate metal ions within the enzyme's active site, a common mechanism for endonuclease inhibitors. nih.gov The docking poses often indicate that the naphthyridine ring system orients itself to form crucial hydrogen bonds and hydrophobic interactions with amino acid residues. Although the specific interactions for this compound would depend on the target protein, the general principles derived from its analogs are applicable.

The 8-hydroxynaphthyridine series has also been identified as a potent agent against Leishmania donovani, the parasite responsible for visceral leishmaniasis, further highlighting the potential of this scaffold in enzyme and receptor targeting. nih.gov The structure-activity relationship (SAR) studies in this context aim to optimize the substituents on the naphthyridine core to enhance binding affinity and efficacy.

| Compound Analog | Target Enzyme | Inhibition (IC50) | Key Interactions Observed in Docking |

|---|---|---|---|

| 5-chloro-8-hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89 Endonuclease | Single-digit µM range | Metal chelation, hydrogen bonding |

| 5-aryl-8-hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89 Endonuclease | Single-digit µM range | Metal chelation, hydrogen bonding, hydrophobic interactions |

| 5-amino-8-hydroxy-1,6-naphthyridine-7-carboxamide | HCMV pUL89 Endonuclease | Single-digit µM range | Metal chelation, hydrogen bonding |

Solvent Effects and Tautomerism Studies

The chemical environment, particularly the solvent, can significantly influence the properties and behavior of heterocyclic compounds like this compound. Studies on related heterocyclic systems, such as naphthalimide derivatives, have shown that solvent polarity can affect their electronic absorption and fluorescence spectra, a phenomenon known as solvatochromism. nih.gov

For this compound, the presence of a lactam-lactim tautomerism is possible, where the hydrogen atom on the nitrogen can potentially migrate to the carbonyl oxygen. The equilibrium between these tautomeric forms is often solvent-dependent. In polar solvents, the more polar tautomer is generally favored. While specific studies on this compound are not available, theoretical investigations on similar heterocyclic ketones have demonstrated that increasing the dielectric constant of the solvent can alter the relative stabilities of the tautomers.

Furthermore, the nature of the solvent can impact the photophysical properties of the molecule. In related naphthalimide systems, an increase in solvent polarity has been observed to decrease the fluorescence quantum yield. nih.gov This is often attributed to the stabilization of an intramolecular charge transfer (ICT) excited state in polar solvents, which provides a non-radiative decay pathway. nih.gov Similar effects could be anticipated for this compound, where the solvent could influence its electronic structure and excited-state dynamics.

| Phenomenon | Observed Effect in Related Systems | Potential Implication for this compound |

|---|---|---|

| Solvatochromism | Shift in absorption and emission spectra with solvent polarity. | The UV-Vis and fluorescence properties are likely to be solvent-dependent. |

| Tautomerism | Solvent polarity can shift the equilibrium between tautomeric forms. | The predominant tautomer in solution may vary with the solvent. |

| Fluorescence Quantum Yield | Decreases with increasing solvent polarity in some naphthalimides. | The efficiency of light emission could be modulated by the solvent environment. |

Exploration of Molecular Interactions and Biochemical Activity of 8 Iodo 1,6 Naphthyridin 5 6h One

In Vitro Studies on Biological Target Modulation (mechanistic, no human data)

No specific enzyme inhibition studies for 8-iodo-1,6-naphthyridin-5(6H)-one have been reported in the reviewed scientific literature. While the 1,6-naphthyridin-5(6H)-one scaffold is a component of molecules that have been investigated as inhibitors for enzymes like phosphodiesterase type 4 (PDE4) and fibroblast growth factor receptor 4 (FGFR4), there is no available data quantifying the inhibitory potency (e.g., IC₅₀ values) or elucidating the mechanism of action for the specific 8-iodo derivative. nih.govnih.govnih.govnih.gov

There is no available information from receptor binding assays specifically for this compound. Therefore, its affinity and modulatory effects on any particular biological receptor at the molecular level have not been characterized.

No studies detailing the protein-ligand interactions of this compound have been found. Structural biology techniques such as X-ray crystallography or cryo-electron microscopy have not been used to determine the binding mode of this specific compound within a protein target. While related naphthyridinone compounds have been co-crystallized with their target enzymes, providing insight into their binding, this specific information is not available for the 8-iodo variant. nih.gov

Structure-Activity Relationship (SAR) Investigations at the Molecular Level (no clinical data)

Specific structure-activity relationship (SAR) studies concerning this compound are not available. SAR studies on related series, such as 4-amino-7,8-dihydro-1,6-naphthyridin-5(6H)-ones and 8-hydroxy-1,6-naphthyridine-7-carboxamides, have demonstrated that substitutions at various positions on the naphthyridine core are critical for biological activity. nih.govnih.gov For instance, in the case of 8-hydroxy-1,6-naphthyridine-7-carboxamides, substitutions at the 5-position (including chloro, aryl, and amino groups) have been shown to influence inhibitory activity against human cytomegalovirus (HCMV) pUL89 endonuclease. nih.gov However, the specific contribution of an iodo group at the 8-position of a 1,6-naphthyridin-5(6H)-one to molecular recognition has not been documented.

No dedicated conformational analysis or studies aimed at identifying the bioactive conformation of this compound have been published. Such studies are crucial for understanding how the molecule orients itself to interact with a biological target, and this information remains undetermined for this specific compound.

Mechanistic Basis for Observed Biochemical Activities

Following a comprehensive review of publicly available scientific literature and biomedical databases, no specific research findings detailing the mechanistic basis for the observed biochemical activities of the chemical compound This compound could be located.

Searches for in vitro biochemical assays, molecular docking studies, and other mechanistic investigations specifically focused on this compound did not yield any relevant results. While the broader class of naphthyridinones has been explored for various therapeutic targets, including as inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP) and various kinases, data pertaining directly to the 8-iodo substituted variant is absent from the reviewed sources.

Consequently, without any available research data, it is not possible to provide a detailed exploration of its molecular interactions or the biochemical pathways it may influence. The structure-activity relationships for this specific compound remain undefined in the current body of scientific literature. Further research would be required to elucidate its biological targets and mechanism of action.

Role of 8 Iodo 1,6 Naphthyridin 5 6h One As a Versatile Chemical Scaffold and Precursor

Synthetic Intermediate for Complex Heterocycles

The utility of 8-iodo-1,6-naphthyridin-5(6H)-one as a synthetic intermediate is most evident in its application to construct elaborate heterocyclic systems. The carbon-iodine bond is readily activated by transition metal catalysts, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.

The 1,6-naphthyridin-5(6H)-one framework is a valuable precursor for the synthesis of polycondensed heterocycles, such as naphtho[2,3-h] nih.govnih.govnaphthyridin-5-ones and pyrido[3,2-c] nih.govnih.govnaphthyridin-6-ones researchgate.net. The 8-iodo derivative is particularly well-suited for this purpose through transition metal-catalyzed cross-coupling reactions. For instance, Suzuki-Miyaura coupling with various aryl or heteroaryl boronic acids can be employed to append additional aromatic rings. Similarly, Buchwald-Hartwig amination can be used to introduce nitrogen-containing rings, leading to the formation of extended, polycyclic aromatic systems. These methods offer a modular approach to complex fused structures where new rings are annulated onto the initial naphthyridinone core.

Beyond creating polycondensed systems through intermolecular reactions, the 8-iodo group provides a crucial anchor point for intramolecular cyclization strategies to build fused heterocycles. This typically involves a two-step sequence: first, a palladium-catalyzed coupling reaction (e.g., Sonogashira, Heck, or Suzuki) is used to attach a side chain to the C8 position. This side chain is designed with a terminal functional group that can subsequently react with another position on the naphthyridinone ring, often the N1 or C7 position, to form a new, fused ring. For example, coupling with a terminal alkyne bearing a nucleophilic group could lead to an intramolecular cyclization, yielding a novel tricyclic system. This strategy provides precise control over the final structure, enabling access to a wide variety of unique fused naphthyridinones that would be difficult to synthesize through other methods.

Table 1: Synthetic Transformations for Complex Heterocycle Synthesis

| Reaction Type | Coupling Partner | Catalyst/Conditions (General) | Resulting Structure Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl/Heteroaryl Boronic Acid | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Polycondensed (Aryl-substituted) |

| Sonogashira Coupling | Terminal Alkyne | Pd Catalyst, Cu(I) co-catalyst, Base | Alkynyl-substituted precursor for fused systems |

| Heck Coupling | Alkene | Pd Catalyst, Base | Alkenyl-substituted precursor for fused systems |

| Buchwald-Hartwig Amination | Amine or N-Heterocycle | Pd Catalyst, Ligand, Base | Polycondensed (N-fused) |

| Intramolecular Cyclization | (Post-coupling modification) | Thermal or Catalytic | Fused Naphthyridinone Systems |

Scaffold for Design of Molecular Probes

The inherent photophysical properties of the 1,6-naphthyridinone core make it an attractive scaffold for the development of molecular probes. Naphthyridinone derivatives are known to exhibit fluorescence, a key characteristic for probes used in biological imaging and sensing applications nih.govrsc.org. The this compound molecule acts as a functionalizable fluorophore. The iodo group serves as a convenient attachment point for linking the fluorescent naphthyridinone core to other molecular components, such as recognition elements (e.g., peptides, oligonucleotides) or targeting ligands. This conjugation, typically achieved via palladium-catalyzed cross-coupling, allows for the creation of sophisticated probes designed to investigate specific biological processes, enzyme binding sites, or the structural features of nucleic acids nih.gov.

Building Block for Advanced Organic Materials

In the field of materials science, this compound is a valuable building block for the synthesis of advanced organic materials. Its utility stems from its ability to be incorporated into larger π-conjugated systems. The carbon-iodine bond is a reactive site for polymerization reactions. Through iterative cross-coupling reactions, such as Suzuki or Stille polycondensation, this compound can act as a monomer. This allows for the creation of conjugated polymers where the electron-deficient naphthyridinone unit is systematically integrated into the polymer backbone. Such polymers are of interest for applications in organic electronics, though the specific properties of the resulting materials are beyond the scope of this discussion. The synthetic versatility of the iodo-naphthyridinone allows for precise control over the structure of the resulting macromolecular materials rsc.orgnih.gov.

Precursor to Biologically Relevant Naphthyridinone Analogues

The 1,6-naphthyridine (B1220473) nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of many biologically active compounds mdpi.comnih.govnih.govmdpi.com. This compound is a key precursor for generating libraries of novel naphthyridinone analogues for biological screening. The C8-iodo group enables the systematic introduction of a wide array of chemical substituents through various palladium-catalyzed cross-coupling reactions. By varying the coupling partner, chemists can rapidly generate a diverse set of analogues with modified steric and electronic properties at a specific vector. This modular approach is highly efficient for structure-activity relationship (SAR) studies in the early stages of drug discovery. The table below outlines the principal cross-coupling reactions that can be employed to diversify this scaffold, highlighting its role as a versatile starting point for biologically relevant molecules.

Table 2: Application of Cross-Coupling Reactions for Analogue Synthesis

| Reaction Name | Coupling Partner | Bond Formed | General Structure of Product |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ (Boronic Acid) | C-C (sp²-sp²) | 8-Aryl-1,6-naphthyridin-5(6H)-one |

| Sonogashira | R-C≡CH (Terminal Alkyne) | C-C (sp²-sp) | 8-Alkynyl-1,6-naphthyridin-5(6H)-one |

| Heck | CH₂=CHR (Alkene) | C-C (sp²-sp²) | 8-Alkenyl-1,6-naphthyridin-5(6H)-one |

| Buchwald-Hartwig | R₂NH (Amine) | C-N (sp²-N) | 8-Amino-1,6-naphthyridin-5(6H)-one |

| Stille | R-Sn(R')₃ (Organostannane) | C-C (sp²-sp²) | 8-Aryl/Alkenyl-1,6-naphthyridin-5(6H)-one |

| Negishi | R-ZnX (Organozinc) | C-C (sp²-sp³) | 8-Alkyl-1,6-naphthyridin-5(6H)-one |

Future Directions and Emerging Research Avenues for Iodo Naphthyridinone Chemistry

Development of Novel Synthetic Methodologies

The future synthesis of 8-iodo-1,6-naphthyridin-5(6H)-one and related compounds will likely move beyond traditional multi-step procedures towards more efficient and sustainable methods. Key areas of development include transition-metal catalysis, photocatalysis, and flow chemistry.

Transition-Metal Catalyzed C-H Activation: A significant advancement in the synthesis of naphthyridinone cores is the use of transition-metal catalysis, particularly Rhodium(III)-catalyzed C-H activation. acs.orgnih.govacs.org This strategy allows for the direct annulation of pyridine (B92270) derivatives with alkynes or alkenes to construct the bicyclic naphthyridinone framework with high regioselectivity and under mild conditions. acs.orgnih.gov Future research will likely focus on adapting these C-H activation/annulation strategies to directly introduce an iodine atom or to use iodo-substituted precursors, providing a streamlined route to compounds like this compound.

Photocatalysis and Flow Chemistry: Visible-light photocatalysis has emerged as a powerful tool for forging complex bonds under gentle conditions. rsc.orgyoutube.com Its application in synthesizing and functionalizing heterocyclic compounds is a burgeoning field. rsc.orgyoutube.com Future methodologies could involve the photocatalytic cyclization of appropriately designed precursors to form the iodo-naphthyridinone scaffold. Furthermore, integrating these photochemical reactions into continuous flow systems offers numerous advantages, including enhanced safety, scalability, precise control over reaction parameters, and the ability to use gaseous reagents safely. mdpi.commdpi.comyoutube.com The on-demand generation of reactive intermediates in flow reactors can lead to higher yields and selectivities, making it an attractive platform for the industrial production of complex pharmaceutical intermediates. rsc.org

Novel Catalytic Systems: Research into new catalytic systems, such as those based on nanomaterials, is expected to provide novel entry points to heterocyclic compounds. rsc.org Nanocatalysts can offer improved activity, selectivity, and recyclability compared to their homogeneous counterparts, contributing to greener synthetic processes.

Advanced Mechanistic Characterization Techniques

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic methods and discovering new transformations. The future of iodo-naphthyridinone chemistry will rely on a combination of advanced spectroscopic and analytical techniques.

In-Situ Spectroscopy and Kinetic Studies: Techniques like in-situ Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy allow for real-time monitoring of reaction progress. This can help identify transient intermediates and provide crucial data for elucidating complex reaction pathways, such as those in transition-metal catalyzed C-H activation cascades. acs.org Kinetic analysis, including Reaction Progress Kinetic Analysis (RPKA), can reveal the influence of different ligands, catalysts, and reaction conditions on the reaction rate, guiding the optimization of processes like the Buchwald-Hartwig amination. organic-chemistry.org

Isotopic Labeling and Computational Synergy: Deuterium labeling experiments are invaluable for determining the sites of bond cleavage and formation, as demonstrated in studies of Rh(III)-catalyzed naphthyridinone synthesis. acs.org When combined with computational studies, such as Density Functional Theory (DFT) calculations, a highly detailed picture of the reaction mechanism, including transition state geometries and activation energies, can be constructed. mdpi.com This synergy between experimental and theoretical approaches will be essential for unraveling the mechanisms of novel reactions involving iodo-naphthyridinones.

Computational Design of Functional Naphthyridinones

Computational chemistry is poised to play a transformative role in the rational design of novel naphthyridinone derivatives with specific, pre-determined properties. By predicting molecular characteristics before undertaking extensive synthetic work, computational methods can significantly accelerate the discovery process.

Predictive Modeling: Techniques like three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics simulations are already being used to design naphthyridine derivatives as potent and selective enzyme inhibitors, for example, against cyclin-dependent kinase 8 (CDK8). nih.gov These models can predict the binding affinity of a designed molecule to a biological target, and contour maps can guide the placement of substituents to enhance activity. nih.gov This approach can be directly applied to the this compound scaffold to design new therapeutic agents.